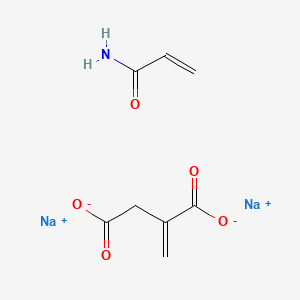
Disodium;2-methylidenebutanedioate;prop-2-enamide
描述
Disodium;2-methylidenebutanedioate;prop-2-enamide is a polymeric compound that combines the properties of butanedioic acid and 2-propenamide. This compound is known for its versatility and is used in various industrial and scientific applications. It is also referred to as a polymer of disodium methylene butanedioate and acrylamide.
属性
CAS 编号 |
68299-10-5 |
|---|---|
分子式 |
C8H9NNa2O5 |
分子量 |
245.14 g/mol |
IUPAC 名称 |
disodium;2-methylidenebutanedioate;prop-2-enamide |
InChI |
InChI=1S/C5H6O4.C3H5NO.2Na/c1-3(5(8)9)2-4(6)7;1-2-3(4)5;;/h1-2H2,(H,6,7)(H,8,9);2H,1H2,(H2,4,5);;/q;;2*+1/p-2 |
InChI 键 |
NNJAYHLHOZYEAX-UHFFFAOYSA-L |
SMILES |
C=CC(=O)N.C=C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
规范 SMILES |
C=CC(=O)N.C=C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, methylene-, disodium salt, polymer with 2-propenamide typically involves the polymerization of disodium methylene butanedioate with acrylamide. The polymerization process can be initiated using free radical initiators such as azobisisobutyronitrile (AIBN) or potassium persulfate. The reaction is usually carried out in an aqueous solution at elevated temperatures to ensure complete polymerization.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers are mixed and polymerized under controlled conditions. The reaction parameters, such as temperature, pH, and initiator concentration, are carefully monitored to achieve the desired molecular weight and polymer properties. The resulting polymer is then purified and dried for further use.
化学反应分析
Types of Reactions
Disodium;2-methylidenebutanedioate;prop-2-enamide can undergo various chemical reactions, including:
Hydrolysis: The polymer can be hydrolyzed under acidic or basic conditions to yield the corresponding monomers.
Cross-linking: The polymer can form cross-linked networks when exposed to cross-linking agents such as divinyl sulfone or glutaraldehyde.
Substitution: The polymer can undergo substitution reactions where functional groups on the polymer backbone are replaced with other groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions, elevated temperatures.
Cross-linking: Cross-linking agents like divinyl sulfone, glutaraldehyde, and appropriate catalysts.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Hydrolysis: Disodium methylene butanedioate and acrylamide.
Cross-linking: Cross-linked polymer networks with enhanced mechanical properties.
Substitution: Polymers with modified functional groups.
科学研究应用
Disodium;2-methylidenebutanedioate;prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a flocculant in water treatment processes to remove suspended particles and impurities.
Biology: Employed in gel electrophoresis for the separation of proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form hydrogels.
Industry: Utilized in the production of superabsorbent polymers for applications in diapers, adult incontinence products, and agricultural water retention.
作用机制
The mechanism by which butanedioic acid, methylene-, disodium salt, polymer with 2-propenamide exerts its effects depends on its application:
Flocculation: The polymer chains adsorb onto the surface of suspended particles, causing them to aggregate and settle out of solution.
Gel Electrophoresis: The polymer forms a gel matrix that acts as a sieving medium, allowing the separation of biomolecules based on size and charge.
Drug Delivery: The polymer can form hydrogels that encapsulate drugs, providing controlled release and targeted delivery.
相似化合物的比较
Similar Compounds
Polyacrylamide: A polymer of acrylamide, used in similar applications such as water treatment and gel electrophoresis.
Poly(methacrylic acid): A polymer of methacrylic acid, used in drug delivery and as a pH-sensitive material.
Poly(vinyl alcohol): A polymer of vinyl alcohol, used in medical applications and as a film-forming agent.
Uniqueness
Disodium;2-methylidenebutanedioate;prop-2-enamide is unique due to its combination of properties from both butanedioic acid and acrylamide. This combination allows it to exhibit enhanced flocculation efficiency, biocompatibility, and versatility in various applications compared to its individual components.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


